molecular formula C11H9N7O3 B2887615 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034603-81-9

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2887615
CAS RN: 2034603-81-9
M. Wt: 287.239
InChI Key: ASAZVWSEBVIXOX-UHFFFAOYSA-N
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Description

Triazolo[4,3-a]pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives often involves aromatic nucleophilic substitution . The new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazine derivatives can vary depending on the specific compound. Some of the properties that can be analyzed include melting point, optical properties, electrochemical properties, and semiconductor properties .

Scientific Research Applications

Antibacterial Applications

The triazolo[4,3-a]pyrazine moiety of AKOS026694395 has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . One particular derivative, referred to as compound 2e, showed superior antibacterial activities, with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin .

Antifungal Applications

Triazole compounds, which include the triazolo[4,3-a]pyrazine derivatives, are known for their antifungal properties. They are part of the azole class of antifungal drugs, which includes well-known medications such as fluconazole and voriconazole . These compounds can bind with various enzymes and receptors in biological systems, making them effective against fungal infections.

Antioxidant Properties

The nitrogen-containing heterocycles, such as those found in AKOS026694395, are often investigated for their antioxidant properties. These compounds can act as free radical scavengers, potentially contributing to the protection against oxidative stress-related diseases .

Anticoagulant Potential

Compounds with the triazolo[4,3-a]pyrazine structure have been examined for their anticoagulant potential. They may target key factors in the coagulation cascade, such as thrombin and factor Xa, offering a dual inhibitory effect that could lead to the development of effective antithrombotic agents .

Future Directions

Triazolo[4,3-a]pyrazine derivatives have potential for further exploration due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and investigating their potential as therapeutic agents .

properties

IUPAC Name

6-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O3/c19-8-2-1-6(14-16-8)10(20)13-5-7-15-17-9-11(21)12-3-4-18(7)9/h1-4H,5H2,(H,12,21)(H,13,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAZVWSEBVIXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-pyridazine-3-carboxamide

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